molecular formula C17H12Cl2N4O2S B10872334 3-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10872334
M. Wt: 407.3 g/mol
InChI Key: AVBBUTQULFRKGQ-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, which is further substituted with dichlorophenyl and dimethoxyphenyl groups.

Preparation Methods

The synthesis of 3-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

3-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or dimethoxyphenyl groups, leading to the formation of various substituted derivatives.

Comparison with Similar Compounds

Similar compounds to 3-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazole and thiadiazole derivatives. These compounds often share similar structural features and biological activities. the presence of specific substituents, such as the dichlorophenyl and dimethoxyphenyl groups, can significantly influence the compound’s activity and selectivity . Some similar compounds include:

Properties

Molecular Formula

C17H12Cl2N4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12Cl2N4O2S/c1-24-13-6-3-9(7-14(13)25-2)16-22-23-15(20-21-17(23)26-16)11-5-4-10(18)8-12(11)19/h3-8H,1-2H3

InChI Key

AVBBUTQULFRKGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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